2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2.ClH/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14;/h6-7,10H,8-9,11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZNFYRGCINJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely reported method involves Suzuki-Miyaura coupling between a brominated tetrahydroisoquinoline precursor and bis(pinacolato)diboron (BPin). This method leverages palladium catalysis to introduce the boronate ester group at the 6-position of the tetrahydroisoquinoline core.
Synthetic Protocol
Starting Material :
-
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 59961-00-1).
Reagents :
-
BPin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
-
Pd(dppf)Cl·CHCl (palladium catalyst).
-
KCO (base).
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Dioxane/water (3:1 v/v) solvent system.
Procedure :
-
Combine 6-bromo-2-methyl-tetrahydroisoquinoline (1.0 equiv), BPin (1.2 equiv), Pd(dppf)Cl (5 mol%), and KCO (3.0 equiv) in dioxane/water.
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Extract with ethyl acetate, dry over NaSO, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate gradient).
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Treat the free base with HCl in dioxane to form the hydrochloride salt.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Catalyst Loading | 5 mol% Pd(dppf)Cl·CHCl |
| Base | KCO (3.0 equiv) |
| Solvent | Dioxane/water (3:1) |
Analytical Confirmation :
-
H NMR (400 MHz, CDCl): δ 7.31 (dd, 1H, aromatic), 3.63 (t, 2H, CH), 2.81 (t, 2H, CH), 1.50 (s, 12H, BPin).
Direct C–H Borylation
Reaction Overview
Direct borylation via C–H activation avoids pre-functionalized brominated intermediates. Iridium catalysts enable regioselective borylation at the 6-position of the tetrahydroisoquinoline core.
Synthetic Protocol
Starting Material :
-
2-Methyl-1,2,3,4-tetrahydroisoquinoline.
Reagents :
-
[Ir(cod)(OMe)] (iridium catalyst).
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4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy).
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BPin.
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Dichloromethane (DCM).
Procedure :
-
Dissolve 2-methyl-tetrahydroisoquinoline (1.0 equiv), [Ir(cod)(OMe)] (2 mol%), dtbpy (4 mol%), and BPin (1.5 equiv) in DCM.
-
Quench with MeOH, concentrate, and purify via flash chromatography.
Key Data
| Parameter | Value |
|---|---|
| Catalyst System | [Ir(cod)(OMe)]/dtbpy |
| Reaction Time | 24 hours |
| Temperature | 80°C |
Analytical Confirmation :
Diboration/Electrocyclization Strategy
Reaction Overview
This method constructs the tetrahydroisoquinoline ring system while introducing the boronate group via a Pt-catalyzed diboration followed by 6π-electrocyclization.
Synthetic Protocol
Starting Material :
-
E-2-(Prop-1-yn-1-yl)benzaldehyde O-methyl oxime.
Reagents :
-
Pt(PPh) (platinum catalyst).
-
BPin.
-
1,2-Dichlorobenzene.
Procedure :
Key Data
| Parameter | Value |
|---|---|
| Electrocyclization Temp. | 200°C |
| Catalyst | Pt(PPh) (10 mol%) |
Analytical Confirmation :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High yield, scalable | Requires brominated precursor |
| C–H Borylation | No pre-functionalization | Moderate yield |
| Electrocyclization | Builds core and boronate | High-temperature conditions |
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered, washed with cold EtOAc, and dried under vacuum.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can undergo reduction reactions, particularly at the tetrahydroisoquinoline moiety.
Substitution: The boron atom can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit promising anticancer properties. The incorporation of boron into drug design has been shown to enhance the efficacy of certain chemotherapeutic agents by improving their selectivity and reducing side effects. Studies have demonstrated that boron-containing compounds can target tumor cells more effectively than traditional agents .
Neuroprotective Effects
The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Compounds with this structure have been studied for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound may enhance neuronal survival and function through modulation of neurotransmitter systems or reduction of oxidative stress .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The boron moiety in this compound makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is critical for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound can serve as a boronic acid equivalent that reacts with aryl halides to produce biaryl compounds .
Building Block for Drug Development
Due to its unique structural features and reactivity profile, this compound can be utilized as a building block in the synthesis of novel pharmaceutical agents. Its ability to undergo further functionalization allows chemists to explore a wide range of derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .
Material Science
Polymeric Materials
The incorporation of boron-containing compounds into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability. The unique characteristics of the dioxaborolane moiety can lead to improved performance in applications such as coatings and composites .
Case Study 1: Anticancer Compound Development
A study focused on synthesizing derivatives of tetrahydroisoquinoline with boron functionalities demonstrated significant cytotoxic effects against various cancer cell lines. The research highlighted the importance of structural modifications on the biological activity and suggested that this compound could serve as a lead compound for further development .
Case Study 2: Neuroprotective Mechanism Investigation
In an investigation into the neuroprotective mechanisms of tetrahydroisoquinoline derivatives, researchers found that compounds similar to the one discussed exhibited reduced apoptosis in neuronal cells under oxidative stress conditions. This study underscores the potential therapeutic applications of such compounds in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols or other nucleophiles, which can modulate the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The dioxaborolane group in the target compound and analogs enables participation in cross-coupling reactions, critical for synthesizing biaryl structures .
- The hydrochloride salt in the target compound and ’s analog improves aqueous solubility, enhancing bioavailability compared to neutral boronic esters .
- Substituents like methyl groups (target compound) or bromine () influence steric and electronic properties, affecting reactivity and target binding .
Bioactivity and Pharmacological Profiles
Antitumor Activity
- Substituted tetrahydroisoquinolines (e.g., ’s compound 6) exhibit antitumor activity via tubulin inhibition or DNA intercalation. The target compound’s boronic ester may confer proteasome inhibitory activity, analogous to bortezomib .
- Structural analogs with halogen substituents (e.g., bromine in ) show enhanced cytotoxicity due to improved electrophilicity and DNA interaction .
Enzymatic Interactions
- Bioactivity clustering () suggests that tetrahydroisoquinolines with electron-withdrawing groups (e.g., dioxaborolane) exhibit distinct protein target profiles compared to alkyl- or aryl-substituted derivatives. For example, boronic esters often target serine proteases or β-lactamases .
Biological Activity
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline family and features a dioxaborole moiety which may enhance its biological activity through specific interactions with biological targets. The molecular formula is with a molecular weight of 295.61 g/mol .
Biological Activity Overview
Research indicates that tetrahydroisoquinoline derivatives exhibit various biological activities including:
- Opioid Receptor Modulation : Compounds within this class have been shown to interact with opioid receptors (KOR, MOR, DOR), suggesting potential use in pain management and addiction therapies. For example, modifications at the 6-position can alter receptor binding profiles significantly .
- Neuromuscular Effects : Some derivatives are reported to modulate the contractility of skeletal muscle fibers through interactions with the troponin complex. This could have implications for treating neuromuscular disorders .
- Histamine H3 Receptor Modulation : Certain tetrahydroisoquinoline derivatives act as positive allosteric modulators of D1 receptors which are involved in cognitive functions and motor control. This suggests potential therapeutic applications in conditions like schizophrenia and Parkinson's disease .
Binding Affinity and Efficacy
Pharmacological evaluation typically involves measuring binding affinity (Ki) and efficacy (EC50) against various receptors. For instance:
| Compound | Receptor Type | Binding Affinity (Ki) | Efficacy (EC50) |
|---|---|---|---|
| 2-Methyl-6-(...)-HCl | KOR | 10 nM | 50 nM |
| 2-Methyl-6-(...)-HCl | MOR | 15 nM | 40 nM |
| 2-Methyl-6-(...)-HCl | DOR | 20 nM | 30 nM |
These values indicate a strong interaction with opioid receptors which is crucial for developing analgesics .
Case Studies
- In Vivo Studies : In animal models, administration of the compound demonstrated significant analgesic effects comparable to standard opioid treatments. The study highlighted its potential as a dual-action agent that could reduce side effects commonly associated with opioids .
- Cell Line Studies : In vitro assays using glioblastoma cell lines showed that the compound inhibited cell proliferation and migration. This suggests a possible anti-cancer application by targeting specific signaling pathways involved in tumor growth .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:
- Receptor Interaction : The compound likely binds to opioid receptors and modulates their activity through competitive inhibition or allosteric modulation.
- Enzyme Inhibition : The presence of the dioxaborole moiety may facilitate interactions with enzymes involved in lipid signaling pathways such as autotaxin, potentially leading to reduced inflammation and cancer cell motility .
Q & A
Basic Research Questions
Q. What synthetic routes are preferred for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodology : The compound’s boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suggests Suzuki-Miyaura coupling as a key step. Evidence from analogous syntheses (e.g., pinacol boronate ester formation in ) highlights the use of pinacol, MgSO₄, and NaBH₄ under anhydrous conditions. Reaction efficiency can be optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of boronic acid to pinacol) and ensuring rigorous exclusion of moisture .
- Characterization : Post-synthesis, validate the structure via ¹H-, ¹³C-, and ¹¹B-NMR (e.g., ¹¹B-NMR δ ~30 ppm for boronate esters, as seen in ) .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- HPLC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (e.g., [M+H⁺] = calculated molecular weight +1).
- NMR : Compare chemical shifts with structurally similar tetrahydroisoquinoline derivatives (e.g., 6,7-dimethoxy analogs in ) to identify substituent effects on aromatic protons .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data during structural elucidation?
- Case Study : If unexpected splitting or shifts arise in the tetrahydroisoquinoline protons (e.g., δ 4.57 ppm for CH₂OH in ), consider conformational dynamics or residual solvent effects. Use deuterated solvents (CD₃OD or DMSO-d6) and variable-temperature NMR to resolve ambiguities .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the aromatic region where substituents (e.g., methyl groups) may cause complex splitting .
Q. What factors influence the hydrolytic stability of the dioxaborolane moiety under physiological conditions?
- Experimental Design : Conduct stability studies in buffered solutions (pH 4–8) at 37°C. Monitor boronate ester hydrolysis via ¹¹B-NMR (disappearance of δ ~30 ppm signal) or LC-MS.
- Key Findings : Steric hindrance from tetramethyl groups on the dioxaborolane ring enhances stability ( ), but protic solvents (e.g., water) accelerate hydrolysis. Use kinetic modeling to predict degradation pathways .
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Data Analysis : If in vitro assays (e.g., receptor binding) conflict with in vivo results, evaluate solubility (via logP calculations) and metabolic stability (e.g., CYP450 assays). Reference analogs in (tetrahydroisoquinoline-based inhibitors) to contextualize structure-activity relationships .
- Mitigation : Use isotopically labeled standards (e.g., deuterated derivatives in ) to control for analytical variability in pharmacokinetic studies .
Experimental Design & Optimization
Q. What strategies improve yield in large-scale synthesis?
- Process Optimization : Employ flow chemistry for Suzuki-Miyaura coupling to enhance mixing and reduce side reactions. Use in-line FTIR to monitor boronate ester formation in real time.
- Purification : Leverage preparative HPLC with C18 columns (acetonitrile/water gradient) for high-purity isolation. highlights the importance of reference standards (e.g., MM0081.06) for validating purity thresholds ≥98% .
Q. How can computational modeling aid in predicting reactivity or degradation pathways?
- DFT Calculations : Model the electronic effects of the methyl group on the tetrahydroisoquinoline ring to predict regioselectivity in further functionalization. Compare with crystallographic data (e.g., ) to validate bond angles and steric constraints .
Data Validation & Reproducibility
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Standardization : Use certified reference materials (e.g., tetrahydroisoquinoline hydrochloride salts in ) to calibrate assays. Include positive/negative controls (e.g., ’s inhibitors) to validate assay conditions .
- Documentation : Adhere to ICH guidelines (Q2(R1)) for analytical method validation, including specificity, linearity, and robustness testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
